N,N-Diethyl-1,1-diethynylboranamine
Description
N,N-Diethyl-1,1-diethynylboranamine is a boron-containing amine compound characterized by two ethynyl (C≡CH) groups bonded to a central boron atom, along with two ethyl (-CH₂CH₃) substituents on the nitrogen atom. This structure imparts unique electronic and steric properties due to the electron-deficient boron center and the linear geometry of the ethynyl groups.
Properties
CAS No. |
62705-36-6 |
|---|---|
Molecular Formula |
C8H12BN |
Molecular Weight |
133.00 g/mol |
IUPAC Name |
N-diethynylboranyl-N-ethylethanamine |
InChI |
InChI=1S/C8H12BN/c1-5-9(6-2)10(7-3)8-4/h1-2H,7-8H2,3-4H3 |
InChI Key |
JZJLXNJZBFLGFI-UHFFFAOYSA-N |
Canonical SMILES |
B(C#C)(C#C)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-1,1-diethynylboranamine typically involves the reaction of diethylamine with a boron-containing precursor. One common method is the reaction of diethylamine with a boron trihalide, such as boron trichloride, in the presence of a base like triethylamine. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-1,1-diethynylboranamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding boron-containing oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced boron-nitrogen compounds.
Substitution: The ethynyl groups can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted boranamine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine); reactions may require catalysts or specific conditions to proceed efficiently.
Major Products:
Oxidation: Boron-containing oxides.
Reduction: Reduced boron-nitrogen compounds.
Substitution: Substituted boranamine derivatives.
Scientific Research Applications
N,N-Diethyl-1,1-diethynylboranamine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can exhibit unique catalytic properties and are studied for their potential in catalysis and material science.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT), a type of cancer treatment that targets cancer cells with boron-containing compounds and irradiates them with neutrons.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: Utilized in the synthesis of advanced materials, such as boron-containing polymers and ceramics, which have applications in electronics, aerospace, and other high-tech industries.
Mechanism of Action
The mechanism of action of N,N-Diethyl-1,1-diethynylboranamine depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can exhibit unique electronic and catalytic properties due to the presence of boron and nitrogen atoms.
In boron neutron capture therapy, the compound serves as a boron carrier. Upon accumulation in cancer cells, the boron atoms capture neutrons during irradiation, leading to the release of high-energy particles that selectively destroy cancer cells while sparing healthy tissue.
Comparison with Similar Compounds
N,N-Dimethylboranamine (C₂H₈BN)
Structural Differences :
- Substituents : Methyl (-CH₃) groups on both nitrogen and boron.
- Molecular Formula : C₂H₈BN (vs. C₆H₁₀BN for N,N-Diethyl-1,1-diethynylboranamine).
- Functional Groups : Lacks ethynyl groups, reducing π-electron conjugation and steric bulk compared to the target compound.
Properties :
- Molecular Weight : 56.903 g/mol .
- Reactivity : The smaller methyl groups allow for greater accessibility to the boron center, facilitating nucleophilic reactions.
- Applications : Used in coordination chemistry and as a precursor for boron-nitrogen heterocycles .
Key Contrast: this compound’s ethynyl groups likely enhance its ability to participate in cross-coupling reactions (e.g., Sonogashira coupling) and act as a ligand in transition metal complexes, whereas N,N-dimethylboranamine is more suited for small-molecule catalysis.
N,N-Diethyl-1,3-propanediamine (C₇H₁₈N₂)
Structural Differences :
- Backbone : A propane chain links the two nitrogen atoms.
- Functional Groups : Lacks boron and ethynyl substituents.
Properties :
Key Contrast :
The absence of boron and ethynyl groups in N,N-diethyl-1,3-propanediamine limits its utility in electronic applications but enhances its stability in aqueous environments.
N,N-Diethyl-1,1,1-trimethylsilylamine (C₇H₁₉NSi)
Structural Differences :
- Central Atom : Silicon replaces boron.
- Substituents : Trimethylsilyl (-Si(CH₃)₃) and ethyl groups.
Properties :
N,N-Diethylchloroacetamide (C₆H₁₂ClNO)
Structural Differences :
Properties :
- Toxicity : Likely hazardous due to the chloro and amide groups.
- Reactivity : Electrophilic chloro group participates in substitution reactions.
Key Contrast : The boron-ethynyl framework in the target compound offers redox-active properties, whereas N,N-diethylchloroacetamide is primarily a halogenated electrophile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
